methyl 3-chloro-2-hydroxy-5-nitrobenzoate
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Overview
Description
methyl 3-chloro-2-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO4 It is a derivative of salicylic acid, where the hydroxyl group is substituted with a nitro group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 3-chloro-2-hydroxy-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl salicylate to introduce the nitro group, followed by chlorination to add the chlorine atom. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods
In an industrial setting, the production of methyl 3-chloro-5-nitrosalicylate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
methyl 3-chloro-2-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: Methyl 3-amino-5-nitrosalicylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 3-chloro-2-hydroxy-5-nitrobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-nitrosalicylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in electrophilic substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrosalicylate: Lacks the chlorine atom, resulting in different reactivity and applications.
Methyl 3-chloro-5-methylsalicylate: Contains a methyl group instead of a nitro group, leading to different chemical properties and uses.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and biological activities .
Properties
Molecular Formula |
C8H6ClNO5 |
---|---|
Molecular Weight |
231.59 g/mol |
IUPAC Name |
methyl 3-chloro-2-hydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C8H6ClNO5/c1-15-8(12)5-2-4(10(13)14)3-6(9)7(5)11/h2-3,11H,1H3 |
InChI Key |
DCDLQSPXADOKBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Cl)O |
Origin of Product |
United States |
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